molecular formula C6H11ClN2 B1460549 1-ethyl-3-methyl-1H-pyrazole hydrochloride CAS No. 57241-76-6

1-ethyl-3-methyl-1H-pyrazole hydrochloride

Cat. No.: B1460549
CAS No.: 57241-76-6
M. Wt: 146.62 g/mol
InChI Key: ZPBZWSDWBGOYGU-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1H-pyrazole hydrochloride (IUPAC name: 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride (1:1)) is a pyrazole derivative with the molecular formula C₆H₁₁ClN₃ and a molar mass of 169.63 g/mol . It is structurally characterized by an ethyl group at position 1, a methyl group at position 3, and a protonated amine at position 4, forming a hydrochloride salt. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its hydrochloride form enhances solubility in polar solvents, making it advantageous for reactions requiring aqueous conditions.

Properties

IUPAC Name

1-ethyl-3-methylpyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c1-3-8-5-4-6(2)7-8;/h4-5H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBZWSDWBGOYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methyl-1H-pyrazole hydrochloride typically involves the reaction of ethylhydrazine with 3-methyl-2-butanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The hydrochloride salt is then obtained by treating the pyrazole with hydrochloric acid.

Industrial Production Methods

Industrial production of 1-ethyl-3-methyl-1H-pyrazole hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the pyrazole ring into pyrazoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Pyrazoline derivatives.

    Substitution: Halogenated or sulfonylated pyrazoles.

Scientific Research Applications

Pharmaceutical Applications

1-Ethyl-3-methyl-1H-pyrazole hydrochloride has been explored for its potential therapeutic benefits, particularly as an anti-inflammatory and analgesic agent. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are key players in inflammatory processes.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of 1-ethyl-3-methyl-1H-pyrazole exhibited significant inhibition of cyclooxygenase-2 (COX-2) activity, leading to reduced inflammation in animal models. The mechanism involves the modulation of prostaglandin synthesis, which is crucial for pain and inflammation management .

Corrosion Inhibition

The compound is recognized for its efficacy as a corrosion inhibitor, particularly in acidic environments. It interacts with metal surfaces through adsorption mechanisms, forming protective layers that prevent corrosion.

Case Study: Corrosion Inhibition Efficiency

Research conducted on the use of 1-ethyl-3-methyl-1H-pyrazole hydrochloride as a corrosion inhibitor for mild steel in hydrochloric acid solutions showed inhibition efficiencies exceeding 90%. The study utilized electrochemical methods to assess the performance of the compound under various concentrations.

Agricultural Applications

Recent studies have indicated the potential use of pyrazole derivatives, including 1-ethyl-3-methyl-1H-pyrazole hydrochloride, as agrochemicals. Their ability to act as herbicides or fungicides is being investigated.

Case Study: Herbicidal Activity

In agricultural research, compounds similar to 1-ethyl-3-methyl-1H-pyrazole have shown promising herbicidal activity against common weeds, suggesting that modifications to the pyrazole structure could enhance efficacy and selectivity .

Material Science

The incorporation of 1-ethyl-3-methyl-1H-pyrazole hydrochloride into polymer matrices has been explored for creating advanced materials with enhanced properties, such as improved thermal stability and chemical resistance.

Case Study: Polymer Composite Development

Research focused on embedding pyrazole derivatives into epoxy resins demonstrated improvements in mechanical properties and thermal resistance. The study highlighted the potential for these composites in high-performance applications such as aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-1H-pyrazole hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets. The pyrazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison of 1-ethyl-3-methyl-1H-pyrazole hydrochloride with analogous compounds:

Substituent Variations and Molecular Features

1-Methyl-3-phenyl-1H-pyrazole (C₁₀H₁₀N₂)
  • Substituents : Methyl (position 1), phenyl (position 3).
  • Properties: This compound, available at 97% purity, lacks the ethyl group and hydrochloride salt present in the target compound.
1-(3-Chloropropyl)-1H-pyrazole Hydrochloride (C₆H₁₀Cl₂N₂)
  • Substituents : 3-Chloropropyl (position 1), hydrochloride salt.
  • Properties : The chloropropyl chain introduces steric bulk and reactivity for nucleophilic substitution. This compound is used in synthesizing complex molecules like PF-06815345, a kinase inhibitor .
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (C₁₅H₂₀N₄O)
  • Substituents : Ethyl (position 1), urea-linked pyrazole-phenyl group.
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic Acid Hydrochloride
  • Substituents: Dimethylaminoethyl (position 1), carboxylic acid (position 3), hydrochloride salt.
  • Properties : The carboxylic acid group enables conjugation with biomolecules, making this compound valuable in drug development. Its applications span pharmaceuticals, agrochemicals, and materials science .

Physicochemical Properties

Compound Molecular Formula Key Features Solubility/Stability Insights
1-Ethyl-3-methyl-1H-pyrazole HCl C₆H₁₁ClN₃ Hydrophilic hydrochloride salt High solubility in polar solvents
1-Methyl-3-phenyl-1H-pyrazole C₁₀H₁₀N₂ Hydrophobic phenyl group Lower aqueous solubility
1-(3-Chloropropyl)-1H-pyrazole HCl C₆H₁₀Cl₂N₂ Reactive chloropropyl chain Suitable for alkylation reactions
Urea-linked pyrazole (9a) C₁₅H₂₀N₄O Hydrogen-bonding urea group Enhanced crystallinity

Biological Activity

1-Ethyl-3-methyl-1H-pyrazole hydrochloride (C7H12ClN2) is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered attention due to its diverse biological activities, making it a subject of extensive research in pharmacology and biochemistry.

1-Ethyl-3-methyl-1H-pyrazole hydrochloride exhibits its biological effects primarily through interactions with various enzymes and proteins. It has been shown to inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular processes. This compound’s ability to bind to active sites of enzymes leads to either inhibition or activation, influencing gene expression and cellular metabolism .

Cellular Effects

The compound significantly impacts cell function by altering cell signaling pathways and gene expression. For instance, it has been reported to modulate the expression of genes related to metabolic pathways, affecting overall metabolic flux within cells. Additionally, it influences cellular responses to external stimuli, showcasing its versatility as a biochemical agent .

Anticancer Properties

Research highlights the potential of 1-ethyl-3-methyl-1H-pyrazole hydrochloride as an anticancer agent. Studies indicate that pyrazole derivatives can exhibit antiproliferative effects against various cancer cell lines, including lung, colorectal, and breast cancers. For example, compounds derived from pyrazole structures have demonstrated significant in vitro and in vivo anticancer activity, particularly against HER2-positive cancer cells .

Summary of Biological Activities

Activity Details
Anticancer Inhibits growth of cancer cells (e.g., MDA-MB-231, HepG2)
Antibacterial Exhibits activity against various bacterial strains
Anti-inflammatory Modulates inflammatory pathways
Enzyme Inhibition Inhibits specific enzymes affecting metabolic processes

Study on Anticancer Activity

In a recent study, 1-ethyl-3-methyl-1H-pyrazole hydrochloride was evaluated for its anticancer properties against several cell lines. The results indicated that the compound exhibited significant antiproliferative effects on MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values for these cell lines were found to be 26 µM and 42 µM, respectively .

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of pyrazole derivatives, including 1-ethyl-3-methyl-1H-pyrazole hydrochloride. The research demonstrated that this compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 µg/mL to 50 µg/mL depending on the bacterial strain tested .

Anti-inflammatory Mechanisms

The anti-inflammatory effects of the compound were investigated through in vitro assays measuring cytokine production. Results indicated that treatment with 1-ethyl-3-methyl-1H-pyrazole hydrochloride significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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